molecular formula C11H8O5 B13531053 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B13531053
M. Wt: 220.18 g/mol
InChI Key: QNYIZIMKWGODMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid involves the reaction of 1-(2-hydroxy-6-methoxyphenyl)ethanone with diethyl oxalate in the presence of sodium ethoxide . The reaction is typically carried out at 100°C for 16 hours . After the reaction, the mixture is cooled, acidified, and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of various chromene derivatives with potential biological activities .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Chromene derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and microbial infections .

Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure makes it a valuable intermediate in the production of various industrial products .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
  • 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
  • 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde

Comparison: 5-Methoxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

5-methoxy-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-7-3-2-4-8-10(7)6(12)5-9(16-8)11(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYIZIMKWGODMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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